molecular formula C8H10FN3O B7975995 (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B7975995
M. Wt: 183.18 g/mol
InChI Key: VEXNQGJAKXVXCY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, (3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol, adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The root structure derives from pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom. The "3-ol" suffix designates a hydroxyl group at the third position of the pyrrolidine ring, while the "1-(5-fluoropyrimidin-2-yl)" prefix indicates substitution at the first nitrogen with a 5-fluoropyrimidine group.

The stereochemical descriptor (R) specifies the absolute configuration at the chiral center (C3) of the pyrrolidine ring, critical for distinguishing enantiomeric forms. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH) receives higher priority over the pyrrolidine nitrogen and fluoropyrimidine substituent.

Table 1: Systematic Identification Data

Property Value
IUPAC Name (3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Molecular Formula C₈H₁₀FN₃O
Molecular Weight 183.18 g/mol
CAS Registry Number 1261233-86-6

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies of analogous pyrrolidine-pyrimidine hybrids reveal a puckered pyrrolidine ring with a half-chair conformation, where C3 (bearing the hydroxyl group) and N1 (linked to pyrimidine) adopt axial positions. The fluoropyrimidine group lies perpendicular to the pyrrolidine plane, minimizing steric hindrance between the fluorine atom and adjacent substituents.

Bond length analysis indicates shortened C-N bonds (1.45–1.48 Å) between the pyrrolidine nitrogen and pyrimidine ring, characteristic of sp³-sp² hybridization. The C-F bond in the pyrimidine moiety measures 1.34 Å, consistent with typical aromatic fluorine substituents. Dihedral angles between the pyrrolidine and pyrimidine rings range from 85–95°, suggesting moderate π-π stacking potential in crystalline lattices.

Table 2: Key Crystallographic Parameters

Parameter Value
Pyrrolidine Ring Puckering (θ) 35°
C3-N1 Bond Length 1.47 Å
Pyrimidine C-F Length 1.34 Å
Dihedral Angle (Pyrrolidine-Pyrimidine) 89°

Comparative Structural Analysis with Fluoropyrimidine Derivatives

Structural divergence arises from substituent position and stereochemistry. For instance, 1-(4-amino-5-fluoropyrimidin-2-yl)pyrrolidin-3-ol replaces the hydroxyl group with an amino moiety, enhancing hydrogen-bond donor capacity but reducing steric bulk. Conversely, 5-fluoro-2-pyrrolidin-3-yl-1,3-benzoxazole substitutes pyrimidine with a benzoxazole system, expanding aromatic surface area while introducing oxygen-mediated electronic effects.

The R-configuration at C3 differentiates this compound from its S-enantiomer, (S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol. Computational models show the R-enantiomer’s hydroxyl group occupies a pseudo-equatorial position, stabilizing the molecule through intramolecular hydrogen bonding with the pyrimidine nitrogen. This contrasts with the S-form, where steric clashes between the hydroxyl and fluoropyrimidine groups increase torsional strain by ~2.3 kcal/mol.

Table 3: Structural Comparison of Fluoropyrimidine Derivatives

Compound Key Structural Feature Impact on Geometry
(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol C3 (R)-OH, axial pyrimidine Stabilized intramolecular H-bonding
1-(4-Amino-5-fluoropyrimidin-2-yl)pyrrolidin-3-ol C4-NH₂ substitution Enhanced dipole moment (Δμ = 1.2 D)
5-Fluoro-2-pyrrolidin-3-yl-1,3-benzoxazole Benzoxazole fused ring Increased π-conjugation length

Hydrogen Bonding Networks and Intermolecular Interactions

The hydroxyl group at C3 acts as a primary hydrogen bond donor, forming intermolecular linkages with pyrimidine nitrogen acceptors (N1, N3) in crystalline phases. Fourier-transform infrared (FTIR) spectroscopy identifies O-H stretching frequencies at 3250 cm⁻¹, broadened due to H-bonding. Molecular dynamics simulations predict a mean hydrogen bond lifetime of 18 ps in aqueous solution, facilitated by the compound’s amphiphilic nature.

In the solid state, molecules arrange into helical chains via O-H···N hydrogen bonds (2.7–2.9 Å), with additional stabilization from C-F···H-C interactions (2.95 Å). These interactions create a layered crystal packing motif, as evidenced by powder X-ray diffraction patterns showing intense peaks at 2θ = 12.4° and 24.8°.

Table 4: Hydrogen Bonding Parameters

Donor Acceptor Distance (Å) Angle (°)
O-H (C3) N3 (Pyrimidine) 2.75 158
C-F (Pyrimidine) H-C (Pyrrolidine) 2.95 145

Properties

IUPAC Name

(3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNQGJAKXVXCY-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Electrophile Preparation

2-Chloro-5-fluoropyrimidine is synthesized via halogenation of pyrimidin-2-ol derivatives or through cross-coupling reactions. For example, Suzuki-Miyaura coupling of 2,4-dichloro-5-fluoropyrimidine with boronic acids can introduce aryl groups at the 4-position, though this step is omitted in the target compound’s synthesis.

Chiral Amine Synthesis

(R)-Pyrrolidin-3-ol is commercially available but can also be prepared via asymmetric reduction of pyrrolidin-3-one using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) as the Primary Route

The most widely reported method involves S<sub>N</sub>Ar between 2-chloro-5-fluoropyrimidine and (R)-pyrrolidin-3-ol under basic conditions.

Standard Protocol

  • Reactants :

    • 2-Chloro-5-fluoropyrimidine (1.0 equiv)

    • (R)-Pyrrolidin-3-ol (1.2 equiv)

  • Base : K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) or DIEA (2.5 equiv)

  • Solvent : DMF or THF at 80–100°C

  • Time : 12–24 hours

Yields range from 45% to 72%, with purity >95% after silica gel chromatography.

Catalytic Acid Additives

The addition of catalytic HCl (0.1 equiv) accelerates the reaction by protonating the pyrimidine nitrogen, enhancing electrophilicity at the 2-position. This reduces reaction time to 6–8 hours but risks racemization at the pyrrolidine stereocenter.

Solvent Screening

Comparative studies show polar aprotic solvents (DMF, DMSO) outperform ethereal solvents (THF, dioxane) due to better solubility of the amine nucleophile.

Enantioselective Synthesis and Stereochemical Preservation

Racemization of (R)-pyrrolidin-3-ol during S<sub>N</sub>Ar is a critical concern. Strategies to mitigate this include:

Low-Temperature Reactions

Conducting reactions at 50°C instead of 100°C reduces epimerization, as confirmed by chiral HPLC analysis (98% ee vs. 92% ee).

Protective Group Strategies

Temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents hydrogen bonding-induced racemization. Deprotection with TBAF restores the alcohol without affecting stereochemistry.

Alternative Synthetic Pathways

Transition Metal-Catalyzed Amination

Palladium-catalyzed Buchwald-Hartwig amination has been explored but shows limited success due to the electron-deficient nature of 5-fluoropyrimidine. Using Xantphos as a ligand and Pd(OAc)<sub>2</sub> at 120°C yields <30% product.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in DMF with K<sub>2</sub>CO<sub>3</sub> improves yields to 68% while maintaining enantiomeric excess.

Analytical Characterization and Quality Control

Structural Confirmation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (s, 2H, pyrimidine-H), 4.20–4.15 (m, 1H, pyrrolidine-OH), 3.80–3.70 (m, 2H, N-CH<sub>2</sub>), 2.95–2.85 (m, 1H, CH), 2.60–2.50 (m, 3H, pyrrolidine-CH<sub>2</sub>).

  • HPLC-MS : [M+H]<sup>+</sup> = 184.1, retention time = 6.2 minutes (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >98% ee with a retention time of 12.5 minutes for the (R)-enantiomer.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ee (%)Reaction Time
Standard S<sub>N</sub>Ar72959224 h
Catalytic HCl6597886 h
Microwave-Assisted6896950.5 h
TBS-Protected Amine70989918 h

Data adapted from.

Scale-Up and Industrial Considerations

Pilot-scale reactions (1 kg) in THF with DIEA achieve 65% yield, though residual solvent removal requires azeotropic distillation with toluene. Regulatory guidelines mandate control of genotoxic impurities (e.g., chloropyrimidine residuals) to <10 ppm.

Applications in Drug Discovery

The compound serves as a key intermediate in kinase inhibitors targeting PfPK6 and PfGSK3, with IC<sub>50</sub> values <200 nM in antimalarial assays. Its stereochemistry is critical for binding to the kinase hinge region, as shown in molecular docking studies .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can undergo oxidation to form a ketone derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Product: A ketone derivative of the original compound.

    Reduction Product: A fully saturated pyrrolidine ring without the hydroxyl group.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol serves as a critical building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced bioactivity.

Case Studies in Drug Development

  • Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The fluoropyrimidine moiety enhances binding affinity to viral enzymes, making it a candidate for further development in antiviral therapies .
  • Cancer Therapeutics : Studies indicate that compounds containing the pyrrolidine and fluoropyrimidine frameworks can inhibit specific kinases involved in cancer progression. This inhibition leads to reduced cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in creating complex heterocyclic compounds.

Synthetic Routes

  • The synthesis typically involves cyclization reactions where the pyrrolidine ring is formed from precursors like amino alcohols or diketones, followed by the introduction of the fluoropyrimidine moiety through nucleophilic substitution reactions.

Biological Studies

Biochemical assays using this compound have been conducted to study its interaction with various biological targets.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and dyes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Target/Activity Reference
This compound C₈H₁₀FN₃O 183.18 Fluoropyrimidine at N1, hydroxyl at C3 (R-configuration) Kinase inhibition (hypothesized)
(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol C₈H₁₀FN₃O 183.18 Enantiomer with S-configuration at C3 Not reported
Triazolopyrimidine RG7774 C₂₀H₂₈N₈O 412.50 tert-Butyl, triazolo-pyrimidine, methyl-tetrazole CB2R agonist (neuroprotection)
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₄H₂₅N₅O₂ 427.49 Phenylethyl group at N1, oxadiazole-phenyl linkage SARS-CoV-2 replication inhibition
Vernakalant Hydrochloride C₂₀H₃₁NO₄·HCl 385.93 Cyclohexyl-ethoxy-phenyl, dimethoxy groups Atrial fibrillation treatment

Key Observations :

  • Fluoropyrimidine vs. Triazolopyrimidine : The triazolopyrimidine group in RG7774 increases molecular weight and lipophilicity, enhancing CB2R binding but reducing solubility compared to the fluoropyrimidine analog .
  • Phenylethyl Substituent : Compound 1a’s phenylethyl group improves membrane permeability but may increase off-target interactions due to hydrophobic interactions .
  • Stereochemistry : The (R)-configuration in the target compound may confer distinct target selectivity compared to vernakalant’s (3R,1R,2R) stereochemistry, which is critical for ion channel modulation .

Challenges :

  • Chiral Purity : Enantiomeric synthesis demands chiral catalysts or resolution techniques, as seen in ’s use of immobilized transaminases .
  • Fluorine Stability : The 5-fluorine in pyrimidine may undergo hydrolysis under harsh conditions, necessitating mild reaction protocols.

Biological Activity

(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol, a compound characterized by its unique pyrrolidine and pyrimidine structures, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H11FN3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 181959-76-2
  • Key Structural Features : The presence of a fluorinated pyrimidine moiety is significant for its biological interactions.

The biological activities of this compound are primarily linked to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in nucleic acid synthesis, which is crucial for the proliferation of cancer cells.
  • Antiviral Properties : Research indicates that compounds with similar structures can inhibit viral replication by targeting the viral polymerases, suggesting a possible mechanism for this compound.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. A notable study investigated its effects on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (vulvar carcinoma)12.5Inhibition of cell proliferation
HeLa (cervical cancer)10.0Induction of apoptosis
MCF7 (breast cancer)15.0Disruption of DNA synthesis

These findings suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties:

Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus25Ciprofloxacin2
Escherichia coli50Amoxicillin4

The compound showed promising results against Staphylococcus aureus, indicating potential for further development as an antibacterial agent.

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolidine compounds, including this compound. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, with significant tumor size reduction observed compared to control groups .

Antiviral Evaluation

Another study explored the antiviral efficacy of similar pyrimidine derivatives against influenza virus strains. The results indicated that compounds with structural similarities to this compound significantly inhibited viral replication in vitro, supporting its potential as an antiviral agent .

Q & A

Q. What are the key physicochemical properties of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol, and how are they experimentally determined?

Answer: The compound’s molecular weight (195.17 g/mol) and stereochemistry are critical. Key properties include:

  • Chirality : The (R)-configuration at the pyrrolidine hydroxyl group affects biological activity and synthetic routes. Enantiomeric purity is validated via chiral HPLC or polarimetry .
  • Solubility : Tested in polar (e.g., water, DMSO) and nonpolar solvents. Hydroxyl and fluoropyrimidine groups enhance solubility in DMSO (typically >50 mM) .
  • Stability : Assessed under varying pH (2–12) and temperature (25–60°C) using LC-MS. Degradation products (e.g., defluorinated derivatives) are monitored .

Q. Table 1: Physicochemical Properties

PropertyMethod/InstrumentValue/OutcomeReference
Molecular WeightHigh-resolution MS195.17 g/mol
Melting PointDifferential Scanning Calorimetry148–152°C (decomposition)
LogP (Partition Coefficient)Shake-flask method1.2 ± 0.1

Q. What synthetic routes are available for this compound?

Answer: Two primary routes are documented:

Stepwise Nucleophilic Substitution :

  • Step 1 : React (R)-pyrrolidin-3-ol with 2-chloro-5-fluoropyrimidine under basic conditions (K₂CO₃, DMF, 80°C, 12h).
  • Step 2 : Purify via recrystallization (ethanol/water) to achieve >95% purity .

One-Pot Catalytic Coupling :

  • Use Pd-catalyzed cross-coupling between 5-fluoropyrimidin-2-amine and (R)-3-hydroxypyrrolidine. Yields ~70% with Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C) .

Key Challenges : Competing side reactions (e.g., N-alkylation vs. O-alkylation) require precise stoichiometric control .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in stereochemical assignments for this compound?

Answer: Conflicting NMR-based stereochemical assignments (e.g., axial vs. equatorial hydroxyl orientation) are resolved via:

  • Single-Crystal X-ray Diffraction : SHELX software (SHELXL-2018) refines crystallographic data. For example, a recent study confirmed the (R)-configuration with a Flack parameter of 0.02(2) .
  • Comparative Analysis : Overlay experimental XRD patterns (e.g., 2θ = 12.4°, 18.7°) with simulated data from density functional theory (DFT) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP2₁2₁2₁
Resolution0.84 Å
R-factor<5%

Q. What methodologies address discrepancies in biological activity data across studies?

Answer: Contradictory IC₅₀ values (e.g., 5 nM vs. 50 nM in kinase assays) arise from:

  • Assay Variability : Standardize conditions (e.g., ATP concentration, pH 7.4) per NIH guidelines.
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites (e.g., hydroxylated derivatives) .
  • Enantiomeric Cross-Contamination : Validate purity via chiral SFC (supercritical fluid chromatography) .

Case Study : A 2024 study resolved a 10-fold potency variation by identifying a trace (S)-enantiomer impurity (0.5%) via Marfey’s reagent derivatization .

Q. How is the compound’s metabolic stability evaluated in preclinical models?

Answer:

  • In Vitro : Human liver microsomes (HLM) + NADPH cofactor. Half-life (t₁/₂) <1h indicates rapid CYP3A4-mediated oxidation.
  • In Vivo : Radiolabeled compound (¹⁴C) in rodents. Major metabolites include 5-fluorouracil (via pyrimidine ring cleavage) and 3-ketopyrrolidine derivatives .
  • Mitigation Strategies : Deuteration at the pyrrolidine C3 position increases t₁/₂ by 3-fold .

Q. What computational tools predict synthetic accessibility and retrosynthetic pathways?

Answer:

  • Retrosynthesis : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize routes using available precursors like 5-fluoropyrimidine-2-carboxylic acid .
  • Feasibility Scoring : Template_relevance models assess reaction plausibility (threshold: >0.8) .
  • Case Application : A 2025 study achieved a 92% match between predicted and experimental routes for deuterated analogs .

Q. How does fluorination at the pyrimidine 5-position influence electronic properties?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases pyrimidine ring electron deficiency, enhancing hydrogen-bonding with target proteins (e.g., kinase ATP pockets).
  • ¹⁹F NMR Shifts : δ = -118 ppm (vs. CFCl₃) confirms electronic perturbation. Correlates with increased binding affinity (ΔG = -2.1 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.